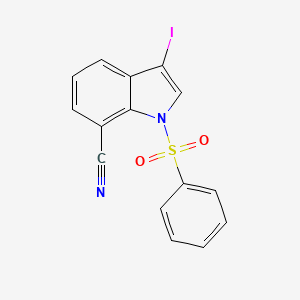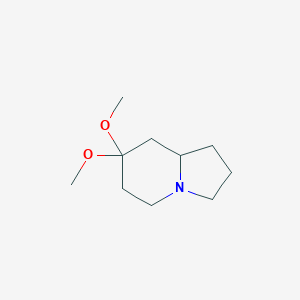![molecular formula C12H7BrN2O4 B12916352 7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 824984-01-2](/img/structure/B12916352.png)
7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a furo[3,2-d]pyrimidine core with a 4-bromophenyl substituent at the 7-position and a hydroxy group at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with 2-amino-3-hydroxyfuran in the presence of a suitable catalyst and solvent. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 7-(4-Bromophenyl)-3-oxofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of 7-phenyl-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that derivatives of this compound exhibit significant activity against various microbial strains and cancer cell lines .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mécanisme D'action
The mechanism of action of 7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the death of cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(4-Fluorophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 7-(4-Chlorophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 7-(4-Methylphenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its bromine substituent, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity, allowing for the formation of a wide range of derivatives through substitution reactions. Additionally, the presence of the bromine atom can influence the compound’s biological activity, making it a valuable scaffold for drug development .
Propriétés
Numéro CAS |
824984-01-2 |
|---|---|
Formule moléculaire |
C12H7BrN2O4 |
Poids moléculaire |
323.10 g/mol |
Nom IUPAC |
7-(4-bromophenyl)-3-hydroxy-1H-furo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H7BrN2O4/c13-7-3-1-6(2-4-7)8-5-19-10-9(8)14-12(17)15(18)11(10)16/h1-5,18H,(H,14,17) |
Clé InChI |
HRJWRXZQYNJFKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=COC3=C2NC(=O)N(C3=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Methoxypyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B12916269.png)







![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)





